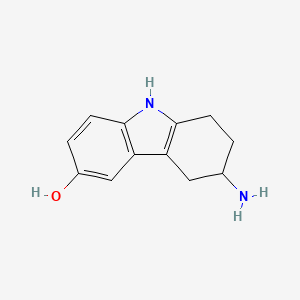

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol

Descripción general

Descripción

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of carbazole, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar cyclization reactions to ensure high yield and purity.

Análisis De Reacciones Químicas

Reactions Involving the Amino Group

The amino group at position 3 is nucleophilic and participates in various substitution and addition reactions.

1.1. Nucleophilic Addition to Electrophiles

-

Reaction with Isocyanates :

The amino group reacts with electrophilic carbon centers, such as in isocyanates, forming urea derivatives. For example, analogous systems (e.g., 3-amino-9-ethylcarbazole) react with 2-isocyanatoethyl methacrylate to yield fluorescent monomers . This suggests that 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol could similarly undergo nucleophilic addition with isocyanates, producing functionalized derivatives.

1.2. Arylation and Cross-Coupling

-

Ullmann-Type Coupling :

Amino groups can participate in aryl-aryl coupling reactions. In related carbazole derivatives, amino groups react with aryl halides under catalytic conditions (e.g., Cu(I) salts) to form diaryl amines . This reactivity could enable the synthesis of arylated derivatives of the target compound.

1.3. Cyclization Reactions

-

Formation of Fused Heterocycles :

The amino group can act as a nucleophile in cyclization reactions. For instance, in analogous systems, amino groups participate in the formation of pyrrolo[2,3-c]carbazoles via heteroannulation with ethylene glycol or propargyl alcohols . Such reactions could generate polycyclic frameworks with enhanced chemical or biological activity.

Reactions Involving the Hydroxyl Group

The hydroxyl group at position 6 is reactive and can undergo substitution, oxidation, or protection.

2.1. Esterification and Etherification

-

Acetylation :

Hydroxyl groups readily react with acylating agents (e.g., acetyl chloride) to form esters. This reaction is common in phenolic systems and could protect the hydroxyl group during subsequent functionalization.

2.2. Oxidation

-

Conversion to Carbonyl Groups :

Oxidation of the hydroxyl group to a ketone or aldehyde is feasible using reagents like KMnO₄ or CrO₃. Such transformations could yield carbazole derivatives with increased electrophilicity for further reactions.

2.3. Substitution Reactions

-

Nucleophilic Substitution :

The hydroxyl group may undergo nucleophilic displacement with halides or other leaving groups. For example, analogous systems (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol) demonstrate enhanced reactivity due to halogenation, suggesting that substitution at the 6-position could similarly occur under acidic or basic conditions.

Cyclization and Fused Heterocycle Formation

The compound’s structure allows for intramolecular cyclization reactions, driven by the proximity of reactive sites.

3.1. Pyrrolo[2,3-c]carbazole Derivatives

-

Heteroannulation :

Using Lewis acids (e.g., RuCl₃/SnCl₂) or zinc triflate, analogous carbazole derivatives undergo cyclization with diols or propargyl alcohols to form pyrrolo-fused systems . A similar approach could generate pyrrolo[2,3-c]carbazole derivatives from the target compound.

[3.2. Quinolino3',4':4,5]pyrrolo[2,3-c]carbazoles

-

Multi-Component Reactions :

Reactions with quinoline derivatives under microwave-assisted conditions could yield complex fused systems, as observed in analogous carbazole chemistry .

Comparison of Reaction Conditions

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis:

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse derivatives.

Reactions:

The compound can participate in:

- Oxidation: Producing carbazole derivatives.

- Reduction: Modifying the amino group or other functional groups.

- Substitution: Leading to various substituted carbazoles.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carbazole derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Modified amino groups |

| Substitution | Alkyl halides, acyl chlorides | Substituted carbazoles |

Biology

Biological Activity:

Research indicates that derivatives of this compound exhibit potential biological activities. Studies are ongoing to evaluate their anticancer and antimicrobial properties.

Mechanism of Action:

The mechanism through which this compound exerts biological effects is not fully understood but is believed to involve interactions with key biomolecules such as enzymes and receptors. This interaction may influence cellular processes relevant to disease pathways.

Industry

Material Development:

The compound may be utilized in developing new materials with specific electronic or optical properties. Its structural characteristics allow for potential applications in organic electronics and photonic devices.

Mecanismo De Acción

The mechanism of action of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.

Carbazole Derivatives: Other carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones, are also similar in structure and reactivity.

Uniqueness

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is a derivative of carbazole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, antimicrobial treatments, and as a bioactive molecule. The unique structural features of this compound contribute to its interaction with various biological targets.

The molecular formula of this compound is C12H14N2O. Its structure includes an amino group and a hydroxyl group that facilitate various chemical reactions and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in cellular pathways. The specific mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Cellular Signaling Modulation : It can influence signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of carbazole derivatives, including this compound. For instance:

- In vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 10.5 |

| This compound | HCT116 | 12.0 |

| Thioamide derivative | A549 (lung cancer) | 15.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

A notable study synthesized novel thioamide derivatives based on the carbazole scaffold and evaluated their anticancer activity against MCF7 and A596 cell lines. The results indicated that these derivatives not only inhibited cell proliferation but also induced apoptosis through DNA damage mechanisms .

Evaluation of Antimicrobial Effects

Another research effort focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Propiedades

IUPAC Name |

6-amino-6,7,8,9-tetrahydro-5H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h2,4,6-7,14-15H,1,3,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWYBCXJJVUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571749 | |

| Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25473-75-0 | |

| Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.